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molecular formula C8H9NO3 B1591940 (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol CAS No. 443955-89-3

(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol

Cat. No. B1591940
M. Wt: 167.16 g/mol
InChI Key: MTZSLQPBGNIKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354426B2

Procedure details

To 229 g of 5-(2-chloroethoxy)-2-(hydroxymethyl)-4H-pyran-4-one (crude product), 572 mL of 28% ammonia water was added, the mixture was stirred for 7 hours at 85° C. and allowed to stand overnight at room temperature. The reaction mixture was extracted 4 times with 500 mL of 2-propyl acetate. The organic layer was combined therewith and the solvent was evaporated under reduced pressure to give 90.5 g of (2,3-dihydro-(1,4)dioxino(2,3-c)pyridin-7-yl)methanol as a brown oily substance.
Name
5-(2-chloroethoxy)-2-(hydroxymethyl)-4H-pyran-4-one
Quantity
229 g
Type
reactant
Reaction Step One
Quantity
572 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][C:5]1[C:6](=[O:13])[CH:7]=[C:8]([CH2:11][OH:12])O[CH:10]=1.O.[NH3:15]>>[O:13]1[C:6]2[CH:7]=[C:8]([CH2:11][OH:12])[N:15]=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
5-(2-chloroethoxy)-2-(hydroxymethyl)-4H-pyran-4-one
Quantity
229 g
Type
reactant
Smiles
ClCCOC=1C(C=C(OC1)CO)=O
Name
Quantity
572 mL
Type
reactant
Smiles
O.N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 7 hours at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted 4 times with 500 mL of 2-propyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
O1CCOC=2C=NC(=CC21)CO
Measurements
Type Value Analysis
AMOUNT: MASS 90.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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